molecular formula C12H10INO2 B5712831 ethyl 2-cyano-3-(3-iodophenyl)acrylate

ethyl 2-cyano-3-(3-iodophenyl)acrylate

Cat. No.: B5712831
M. Wt: 327.12 g/mol
InChI Key: RIFHKWMWGGSZPB-UXBLZVDNSA-N
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Description

Ethyl 2-cyano-3-(3-iodophenyl)acrylate (CAS RN: 709637-42-3) is a versatile cyanoacrylate ester derivative valued in organic synthesis and materials science research. The compound features an electron-withdrawing cyanoacrylate group and a 3-iodophenyl substituent, which serves as a handle for further functionalization via cross-coupling reactions. Its molecular formula is C12H11INO2, with a molecular weight of 342.13 . This compound serves as a crucial synthetic intermediate. Cyanoacrylate derivatives are widely recognized as precursors for heterocycle synthesis and as monomers in polymer and adhesive production due to their rapid anionic polymerization mechanism . Research into closely related compounds highlights their significant potential in the development of advanced functional materials. For instance, structurally similar iodophenyl-containing cyanoacrylates have been utilized as core building blocks in the stereoselective synthesis of configurational isomers that exhibit aggregation-induced emission (AIE) characteristics and highly selective anti-cancer activity . The presence of the iodine atom on the phenyl ring is particularly valuable in this context, enabling the construction of more complex molecular architectures through metal-catalyzed coupling reactions. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3-iodophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-7H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFHKWMWGGSZPB-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)I)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of substituent effects on molecular weight, conformation, and reactivity is summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Ethyl 2-cyano-3-(3-iodophenyl)acrylate 3-Iodophenyl C₁₂H₁₀INO₂ 327.12* Hypothetical; iodine’s steric/electronic effects inferred from analogues.
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-Trifluoromethylphenyl C₁₃H₁₀F₃NO₂ 269.22 High electronegativity from CF₃ group; used in drug design.
Ethyl 2-cyano-3-(4-methylphenyl)acrylate 4-Methylphenyl C₁₃H₁₃NO₃ 231.25 Syn-periplanar conformation (C=C torsion angle: 3.2°); intermediate in bioactive molecule synthesis.
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate Thiophen-2-yl C₁₀H₉NO₂S 207.25 Planar structure with ethyl group out-of-plane; forms supramolecular interactions via S-atom.
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate 2,4-Dichlorophenyl C₁₂H₉Cl₂NO₂ 286.12 Dichloro substitution enhances lipophilicity; studied for cytotoxicity.

*Calculated based on analogous compounds.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) and iodine substituents increase electrophilicity, enhancing reactivity in conjugate additions .
  • Conformational Effects : Methyl and methoxy substituents favor syn-periplanar conformations, critical for crystal packing and intermolecular interactions .
  • Heterocyclic Analogues : Thiophene-based derivatives exhibit unique supramolecular architectures due to sulfur’s polarizability .

Inferences for Iodophenyl Analogue :

Crystallographic and Supramolecular Features

  • Syn-Periplanar Conformation: Observed in ethyl 2-cyano-3-(4-methylphenyl)acrylate, stabilizing planar molecular geometry .
  • Discrete Disorder : Thiophene derivatives exhibit conformational disorder in crystal lattices, influenced by steric effects .
  • Hydrogen Bonding: Hydroxyl or cyano groups facilitate intermolecular interactions, affecting melting points and solubility .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-cyano-3-(3-iodophenyl)acrylate, and how can reaction conditions be optimized?

The compound is likely synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 3-iodobenzaldehyde. Key parameters include:

  • Catalyst selection : Piperidine or pyridine are commonly used bases ().
  • Solvent and temperature : Ethanol under reflux is typical, but solvent-free or microwave-assisted methods may improve yields ().
  • Purification : Recrystallization (e.g., from ethanol) or column chromatography ensures purity (). Optimization studies should compare reaction times, yields, and purity under varying conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the acrylate backbone and iodine substitution (e.g., aromatic proton shifts near δ 7.5–8.5 ppm) ().
  • IR spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N) and ~1720 cm1^{-1} (ester C=O) validate functional groups ().
  • Mass spectrometry : HRMS confirms molecular weight (e.g., expected [M+H]+^+ for C12_{12}H10_{10}INO2_2: 342.97) ().

Advanced Research Questions

Q. How does the 3-iodophenyl substituent influence crystallographic properties compared to halogenated analogs?

The iodine atom’s heavy-atom effect enhances X-ray diffraction phasing, enabling precise structural determination via programs like SHELXL ( ). Key comparisons:

  • Bond angles/distances : Iodine’s larger size may increase steric hindrance, altering the acrylate group’s planarity vs. chloro analogs ( ).
  • Packing motifs : Compare π-π stacking or halogen bonding in crystal lattices with dichlorophenyl or furan derivatives ( ).

Q. What strategies address contradictions in biological activity data across structurally similar acrylates?

  • Dose-response studies : Test cytotoxicity (e.g., MTT assays) and anti-inflammatory activity (e.g., COX inhibition) at multiple concentrations ( ).
  • Structure-activity relationship (SAR) analysis : Compare iodine’s electron-withdrawing effects vs. chloro/methoxy groups on enzyme binding ( ).
  • Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., kinases) and validate experimentally ().

Q. How can computational methods predict the compound’s reactivity and metabolic stability?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals to assess electrophilicity (critical for nucleophilic addition reactions) ( ).
  • ADMET profiling : Use tools like Admetsar® to predict toxicity, solubility, and metabolic pathways ( ).

Methodological Guidance

Q. What purification techniques ensure high purity for biological assays?

  • Flash chromatography : Use silica gel with hexane/ethyl acetate gradients ().
  • HPLC : Reverse-phase columns (e.g., C18) with acetonitrile/water mobile phases resolve impurities ( ).

Q. How to analyze stereochemical outcomes in derivatives of this compound?

  • X-ray crystallography : Determine absolute configuration ( ).
  • NOESY NMR : Identify spatial proximity of substituents ().

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